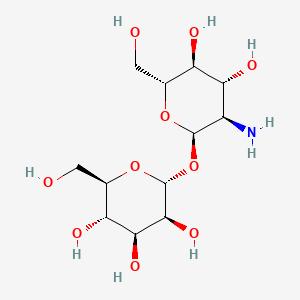
GlcN(a1-1a)Man
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GlcN(a1-1a)Man is a synthetic antibiotic compound known for its broad-spectrum antibacterial activity. It is designed to inhibit the growth of various pathogenic bacteria, making it a valuable tool in the fight against bacterial infections. This compound is particularly effective against gram-positive and gram-negative bacteria, which makes it a versatile option in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlcN(a1-1a)Man involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of a primary amine with a carboxylic acid derivative to form an amide bond. This is followed by a series of functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the necessary functional groups for antibacterial activity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include strong acids and bases, oxidizing agents, and reducing agents. The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
GlcN(a1-1a)Man undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or reduce its antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
Scientific Research Applications
GlcN(a1-1a)Man has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and the development of new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to develop strategies to overcome them.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of GlcN(a1-1a)Man involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular targets include transpeptidases and transglycosylases, which are essential for bacterial cell wall integrity.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different chemical structure.
Cephalosporin: Another class of antibiotics with a similar mechanism of action but broader spectrum activity.
Vancomycin: Targets cell wall synthesis but binds to different sites on the bacterial cell wall precursors.
Uniqueness
GlcN(a1-1a)Man is unique in its ability to inhibit a wide range of bacterial strains, including those resistant to other antibiotics. Its synthetic nature allows for modifications to enhance its efficacy and reduce resistance development. Additionally, its broad-spectrum activity makes it a versatile option for treating various bacterial infections.
Properties
CAS No. |
14510-04-4 |
|---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.313 |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
YSVQUZOHQULZQP-RYRYQYGESA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















